molecular formula C20H23N3O2S2 B2941460 N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252855-83-6

N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2941460
CAS RN: 1252855-83-6
M. Wt: 401.54
InChI Key: XZGLKHYOEGRUET-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the sources I found .

Scientific Research Applications

Design and Synthesis for Therapeutic Targets

Research has explored the design and synthesis of thieno[3,2-d]pyrimidines as potential therapeutic agents, particularly focusing on their role as inhibitors of critical enzymes involved in disease pathways. For example, the classical and nonclassical analogues of certain thieno[3,2-d]pyrimidines have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. These compounds exhibit significant inhibition of human DHFR and the growth of various tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).

Structural Studies and Molecular Interaction

Structural analyses of thieno[3,2-d]pyrimidin derivatives have contributed to understanding their interaction with biological targets. Crystal structure studies have provided insights into the conformation and potential binding modes of these compounds, which is essential for rational drug design. For instance, the crystal structures of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, offering valuable information on their molecular geometry and interactions (Subasri et al., 2016).

Dual Inhibition Properties for Antitumor Activity

Further studies have investigated thieno[3,2-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating their potent antitumor properties. These compounds have shown to be the most potent dual inhibitors known, indicating their potential for development into antitumor agents (Gangjee et al., 2008).

Safety and Hazards

Information on the safety and hazards associated with this compound is not available in the sources I found .

Future Directions

The future directions for research or applications involving this compound are not specified in the sources I found .

properties

IUPAC Name

N-benzyl-N-ethyl-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-3-11-23-19(25)18-16(10-12-26-18)21-20(23)27-14-17(24)22(4-2)13-15-8-6-5-7-9-15/h5-10,12H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLKHYOEGRUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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